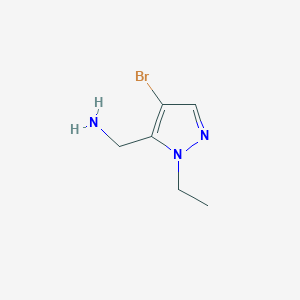

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Synthesis Techniques : Novel synthesis methods for related pyrazolyl compounds have been explored, such as the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing innovative approaches in creating pyrazole derivatives (Becerra et al., 2021).

Molecular Structure Analysis : Research on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, such as 4-bromo-1H-pyrazoles, provides insights into their molecular properties, including tautomerism in solid-state and solution (Trofimenko et al., 2007).

Applications in Material Science and Chemistry

- Polymerization Catalysts : Research demonstrates that cobalt(II) complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including derivatives of pyrazolyl compounds, can be used as catalysts for polymerization, yielding products like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).

Pharmacological Research

- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have been synthesized and shown potential as antimicrobial and anticancer agents, indicating the versatility of pyrazolyl compounds in pharmaceutical applications (Hafez et al., 2016).

Optical and Spectroscopic Studies

- Fluorescent Compounds : The development of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, derived from related pyrazole compounds, highlights their potential in optical applications and spectroscopy (Zheng et al., 2011).

Mecanismo De Acción

Mode of Action:

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine: likely interacts with specific cellular components or enzymes. For instance, brominated compounds often participate in radical reactions, which could influence cellular processes

Biochemical Pathways:

Without specific data on this compound, we can’t pinpoint affected pathways directly. For instance, brominated compounds have been associated with oxidative phosphorylation inhibition .

Result of Action:

The molecular and cellular effects remain speculative. Brominated compounds often exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . These effects could stem from altered enzymatic activity, gene expression, or signaling cascades.

Action Environment:

Environmental factors play a crucial role:

: Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Sigma-Aldrich. 4-Bromopyrazole. Link : Indazole: a medicinally important heterocyclic moiety. (2011). Medicinal Chemistry Research, 20(4), 569-578. Link

Propiedades

IUPAC Name |

(4-bromo-2-ethylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUXJKUWEKBRGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.